molecular formula C14H10N2O2 B156739 9,10-Anthracenedione, 1,6-diamino- CAS No. 1758-64-1

9,10-Anthracenedione, 1,6-diamino-

Cat. No. B156739
CAS RN: 1758-64-1
M. Wt: 238.24 g/mol
InChI Key: UDBLWRCGYSQDGK-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,6-diamino- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as AQDA and is synthesized through a specific method.

Mechanism Of Action

The mechanism of action of AQDA is not fully understood, but it is believed to be due to its ability to induce oxidative stress in cells. AQDA can generate reactive oxygen species (ROS), which can damage cellular components such as DNA and proteins. This damage can ultimately lead to cell death, making AQDA a potential candidate for cancer treatment.

Biochemical And Physiological Effects

AQDA has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. Additionally, AQDA has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, further research is needed to fully understand the biochemical and physiological effects of AQDA.

Advantages And Limitations For Lab Experiments

One of the significant advantages of AQDA is its ease of synthesis, making it readily available for laboratory experiments. Additionally, AQDA has been shown to have potent anticancer and antibacterial properties, making it a valuable compound for research. However, one of the limitations of AQDA is its potential toxicity, which needs to be carefully studied before its use in clinical applications.

Future Directions

There are several future directions for the research of AQDA. One of the significant areas of research is the development of new cancer drugs based on AQDA's anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of AQDA and its potential applications in other fields such as antibacterial and antifungal agents. Further studies are also needed to determine the safety and toxicity of AQDA for clinical applications.
Conclusion:
In conclusion, AQDA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AQDA has been shown to have anticancer and antibacterial properties, making it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action and potential applications of AQDA.

Synthesis Methods

AQDA is synthesized through a reaction between 9,10-anthracenedione and 1,6-diaminohexane. The reaction takes place in the presence of a catalyst, which helps in the formation of AQDA. The synthesis method of AQDA is a straightforward process and can be easily carried out in a laboratory setting.

Scientific Research Applications

AQDA has various scientific research applications due to its unique properties. One of the significant applications of AQDA is in the field of cancer research. AQDA has been shown to have anticancer properties and can be used in the development of new cancer drugs. Additionally, AQDA has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

1758-64-1

Product Name

9,10-Anthracenedione, 1,6-diamino-

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

1,6-diaminoanthracene-9,10-dione

InChI

InChI=1S/C14H10N2O2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H,15-16H2

InChI Key

UDBLWRCGYSQDGK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=C(C=C3)N

Other CAS RN

1758-64-1

Origin of Product

United States

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